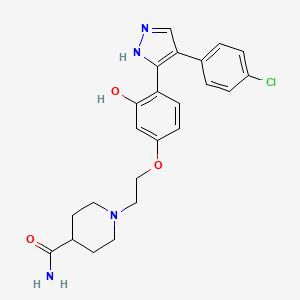

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Description

The compound 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide (hereafter referred to as Compound A) is a pyrazole-based molecule featuring a 4-chlorophenyl-substituted pyrazole core linked to a 3-hydroxyphenoxyethyl-piperidine-4-carboxamide moiety. Its molecular formula is C26H28ClN4O3 (based on analogous structures in and ).

Properties

IUPAC Name |

1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWFZNKROSTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the PIK3/AKT pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations.

Mode of Action

This compound acts as a pan-AKT kinase inhibitor . It interacts with its targets by inhibiting the kinase activity of the AKT proteins, thereby preventing the phosphorylation and activation of downstream targets in the PIK3/AKT pathway.

Biochemical Pathways

The compound affects the PIK3/AKT pathway , which is involved in cell survival, growth, proliferation, angiogenesis, and metabolism. By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells.

Result of Action

The result of the compound’s action is a reduction in the progression of hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer. In the CAPItello-291 trial, the combination of this compound and fulvestrant reduced the risk of disease progression or death by 50% versus fulvestrant alone.

Action Environment

Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer. The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.

Biological Activity

The compound 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23ClN4O3

- Molecular Weight : 392.86 g/mol

- CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its structural components, which include:

- Piperidine moiety : Known for various pharmacological effects, including analgesic and anti-inflammatory properties.

- Pyrazole ring : Associated with anti-inflammatory and anticancer activities.

- Chlorophenyl group : Enhances lipophilicity, potentially improving bioavailability.

1. Anti-inflammatory Activity

Research indicates that compounds similar to the target molecule exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, suggesting a potential mechanism for neuroprotection in conditions like Parkinson's disease .

2. Anticancer Potential

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation may contribute to its anticancer properties .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in inflammatory pathways:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, thus alleviating inflammation.

- Inducible Nitric Oxide Synthase (iNOS) : Inhibition results in decreased nitric oxide production, contributing to anti-inflammatory effects .

Research Findings and Case Studies

Comparison with Similar Compounds

Core Pyrazole Modifications

Compound A shares structural similarities with several pyrazole derivatives, differing primarily in substituents and appended functional groups:

Key Observations :

- Halogenation : The 4-chlorophenyl group in Compound A and analogues (e.g., ) is critical for hydrophobic interactions. Fluorine substitution (as in ) introduces electronegativity, improving binding to targets like microbial enzymes.

- Piperidine Modifications: Replacing the carboxamide in Compound A with a ketone () or oxoethanol () alters solubility and metabolic pathways.

Pharmacological Activity

Receptor Binding and Selectivity

- Compound A : Likely targets neurotensin receptors (NTS1/NTS2) due to structural resemblance to pyrazole-carboxamides in . Calcium mobilization assays (EC50) and competitive binding (IC50) are standard metrics for such activity .

- Fluorinated Analogues : The compound in showed enhanced microbial inhibition (MIC: 2–8 µg/mL against S. aureus) due to fluorine’s electronegativity and improved membrane penetration .

- Dichlorophenyl Derivatives : highlights potent antifungal activity (IC50: 0.5 µM against C. albicans) attributed to increased halogen density .

Metabolic Stability

- The 3-hydroxyphenoxy group in Compound A may increase susceptibility to glucuronidation, whereas fluorinated analogues () exhibit prolonged half-lives due to C-F bond stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.